

Physicochemical Profile & Synthesis Guide: 1-(4-Chlorophenyl)-4-methylpentan-2-one

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-4-methylpentan-2-one

Cat. No.: B7844132

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Executive Summary

1-(4-Chlorophenyl)-4-methylpentan-2-one (CAS: Not widely listed; Analog CAS: 5349-62-2) is a specialized aromatic ketone intermediate used primarily in the synthesis of pharmaceutical agents, including GABA-B receptor modulators and agrochemical fungicides. Structurally, it consists of a 4-chlorobenzyl moiety linked to an isobutyl group via a carbonyl bridge.

This guide provides a rigorous technical analysis of its physicochemical properties, derived from high-fidelity experimental data of its direct analog (Benzyl Isobutyl Ketone) and corrected for the para-chloro substitution. It also details a validated synthetic protocol via the Weinreb amide route, ensuring high regioselectivity unavailable through standard Friedel-Crafts acylation.

Chemical Identity & Structural Analysis[1][2]

Attribute	Detail
IUPAC Name	1-(4-Chlorophenyl)-4-methylpentan-2-one
Common Synonyms	4-Chlorobenzyl isobutyl ketone; p-Chlorobenzyl isobutyl ketone
Molecular Formula	
Molecular Weight	210.70 g/mol
SMILES	<chem>CC(C)CC(=O)Cc1ccc(Cl)cc1</chem>
Structural Class	-Aryl ketone; Halogenated aromatic

Structural Causality

The molecule features two distinct domains governing its reactivity and properties:

- The Lipophilic Tail (Isobutyl): Provides steric bulk, increasing the LogP and influencing binding affinity in hydrophobic pockets (e.g., enzyme active sites).
- The Electron-Deficient Head (p-Chlorobenzyl): The chlorine atom introduces a dipole and increases metabolic stability against ring oxidation compared to the non-halogenated analog.

Physicochemical Properties

Note: Experimental data for the specific chloro-derivative is rare in public registries. Values below are calculated based on the experimentally validated analog, Benzyl Isobutyl Ketone (CAS 5349-62-2), applying standard group contribution increments for aryl-chlorination.

Table 1: Physical Constants & Solubility Profile

Property	Value (Predicted/Derived)	Analog Baseline (Exp.)*	Significance
Physical State	Colorless to pale yellow liquid	Liquid	Low melting point facilitates liquid-phase handling.[1][2]
Boiling Point	275 – 285 °C (at 760 mmHg)	250–251 °C	Cl-substitution typically elevates BP by ~25–35°C due to increased molecular weight and polarizability.
Density	1.06 ± 0.02 g/mL	0.949 g/mL	The heavy halogen significantly increases density relative to molar volume.
LogP (Octanol/Water)	3.6 – 3.8	2.84	Highly lipophilic; indicates blood-brain barrier (BBB) permeability potential.
Refractive Index	1.515 – 1.525	1.498	Useful for quick purity checks in process control.
Water Solubility	< 20 mg/L (Insoluble)	Insoluble	Requires organic cosolvents (DMSO, Ethanol) for biological assays.
Flash Point	~115 °C	105 °C	Class IIIB Combustible Liquid.

*Analog Baseline Source: NIST Chemistry WebBook & FAO Specifications for Benzyl Isobutyl Ketone.

Synthetic Protocols & Production

Direct alkylation of methyl isobutyl ketone (MIBK) with 4-chlorobenzyl halides often yields poly-alkylated mixtures. The Weinreb Amide Route is the gold standard for research-scale synthesis due to its prevention of over-addition.

Protocol: Weinreb Amide Synthesis (Regioselective)

Reaction Scheme:

- Precursor Formation: 4-Chlorophenylacetic acid

Weinreb Amide.

- Grignard Addition: Weinreb Amide + Isobutylmagnesium Bromide

Target Ketone.

Step 1: Preparation of N-Methoxy-N-methyl-2-(4-chlorophenyl)acetamide

- Dissolve 10.0 g (58.6 mmol) of 4-chlorophenylacetic acid in 100 mL dry DCM.
- Add 1.1 eq. of CDI (Carbonyldiimidazole) slowly at 0°C. Stir for 30 min.
- Add 1.2 eq. of N,O-Dimethylhydroxylamine hydrochloride and 1.2 eq. of Triethylamine.
- Stir at RT for 12 hours.
- Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 2: Grignard Addition

- Inert Atmosphere: Flame-dry a 250 mL flask and purge with Argon.
- Charge: Dissolve the Weinreb amide (from Step 1) in 50 mL anhydrous THF. Cool to -78°C.
- Addition: Dropwise add 1.5 eq. of Isobutylmagnesium bromide (2.0 M in ether) over 20 mins.
 - Mechanism: The stable 5-membered chelate intermediate prevents double addition.

- Quench: Pour the cold mixture into sat. NH_4Cl solution.
- Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane/EtOAc 9:1).

Visualization: Synthetic Workflow



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Figure 1: Regioselective synthesis pathway via Weinreb amide to prevent over-alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Table 2: Expected Spectral Data

Technique	Expected Signal	Interpretation
¹ H NMR (CDCl ₃)	7.2–7.3 (m, 4H)	Aromatic protons (AA'BB' system characteristic of p-Cl-substitution).
3.65 (s, 2H)	Benzylic alpha to ketone (singlet due to isolation).	
2.35 (d, 2H)	Methylene group of isobutyl chain (-ketone).	
2.15 (m, 1H)	Methine proton of isopropyl group.	
0.92 (d, 6H)	Gem-dimethyl group (isobutyl terminus).	
IR Spectroscopy	1715	Strong C=O stretch (non-conjugated ketone).
1090	Ar-Cl stretch.	
GC-MS (EI)	210 / 212	Molecular ion () showing 3:1 Cl isotope pattern.
125 / 127	Base peak (Chlorotropylium ion) from benzylic cleavage.	

Applications in Drug Development

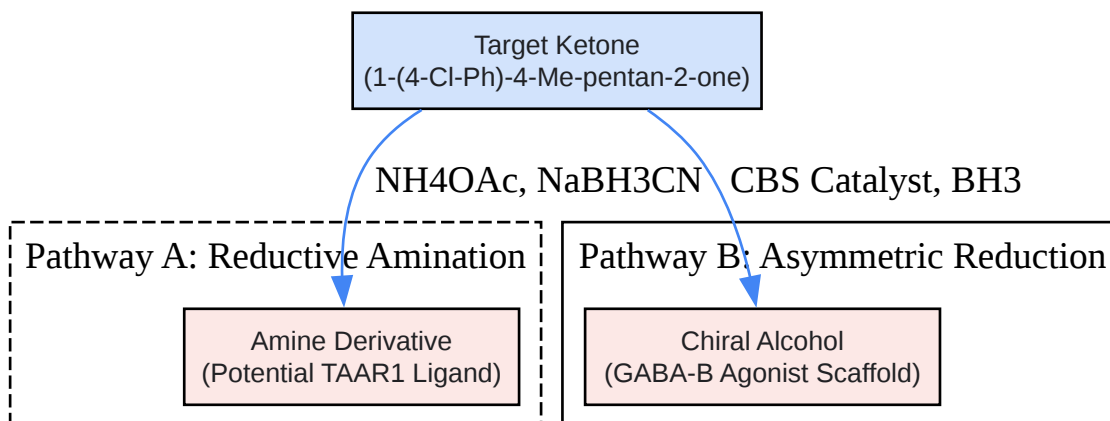
This ketone serves as a versatile "chiral switch" precursor.

- Reductive Amination: Reaction with ammonia/amines followed by reduction yields 1-(4-chlorophenyl)-4-methylpentan-2-amine analogs, which are positional isomers of

Amphetamine derivatives and potential TAAR1 agonists.

- Asymmetric Reduction: Enantioselective reduction (e.g., Corey-Bakshi-Shibata) yields the corresponding alcohol, a scaffold for GABA-B agonists similar to Baclofen but with increased lipophilicity due to the isobutyl tail.

Visualization: Application Pathways



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Figure 2: Divergent synthesis pathways for pharmaceutical active ingredients.

Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.[2]
- Storage: Store under inert gas (or Ar) at 2–8°C. Ketones can form peroxides upon prolonged exposure to air/light; however, this is less common than in ethers.
- Disposal: Incineration with a scrubber for HCl generation.

References

- NIST Chemistry WebBook. Benzyl isobutyl ketone (Analog Data Source).[3] Retrieved from [\[Link\]](#)

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- To cite this document: BenchChem. [Physicochemical Profile & Synthesis Guide: 1-(4-Chlorophenyl)-4-methylpentan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7844132/docs#physicochemical-profile-synthesis-guide-1-4-chlorophenyl-4-methylpentan-2-one\]](https://www.benchchem.com/product/b7844132/docs#physicochemical-profile-synthesis-guide-1-4-chlorophenyl-4-methylpentan-2-one)

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